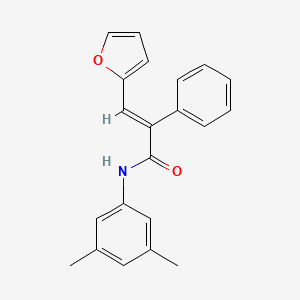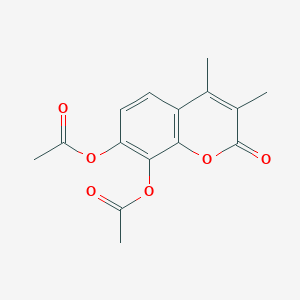
N-(3,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide, also known as DFP-10825, is a novel small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound has been shown to inhibit the activity of certain enzymes and has been studied for its potential use in the treatment of various diseases.
Mecanismo De Acción
N-(3,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide inhibits the activity of certain enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in cell behavior and function. LSD1 is involved in the regulation of gene expression and chromatin structure, and its inhibition can lead to changes in cell differentiation and proliferation.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been shown to have several biochemical and physiological effects. Inhibition of HDACs and LSD1 can lead to changes in gene expression, cell differentiation, and cell proliferation. These changes can have both positive and negative effects on cell function, depending on the context.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has several advantages for use in lab experiments. Its small size and ease of synthesis make it a convenient tool for studying the effects of HDAC and LSD1 inhibition. However, its specificity for these enzymes can also be a limitation, as it may not be effective for studying other enzymes or pathways.
Direcciones Futuras
N-(3,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has several potential future directions for scientific research. One area of focus could be in the development of more specific and potent inhibitors of HDACs and LSD1. Another area of focus could be in the study of the effects of N-(3,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide on other enzymes and pathways. Additionally, the potential therapeutic applications of N-(3,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide in other areas of disease, such as autoimmune disorders, could be explored.
Métodos De Síntesis
The synthesis of N-(3,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide involves several steps, including the reaction of 3,5-dimethylphenylamine with furfural to form an intermediate compound, which is then reacted with phenylacetic acid to produce the final product. The synthesis of N-(3,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been optimized to increase yield and purity, and several variations of the synthesis method have been developed.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been studied for its potential therapeutic applications in several areas of scientific research. One area of focus has been in the treatment of cancer. Studies have shown that N-(3,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition has been shown to slow the growth of cancer cells and increase the effectiveness of chemotherapy.
Another area of research has been in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been shown to inhibit the activity of certain enzymes that are involved in the formation of amyloid plaques and neurofibrillary tangles, which are hallmark features of these diseases. This inhibition has been shown to reduce the progression of these diseases and improve cognitive function in animal models.
Propiedades
IUPAC Name |
(E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-15-11-16(2)13-18(12-15)22-21(23)20(14-19-9-6-10-24-19)17-7-4-3-5-8-17/h3-14H,1-2H3,(H,22,23)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUFCCZRYMKBRJ-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(1-azepanylmethylene)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5822078.png)
![methyl 2-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5822087.png)


![4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}-2-methoxyphenyl acetate](/img/structure/B5822111.png)
![N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5822117.png)


![5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B5822134.png)


![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822151.png)